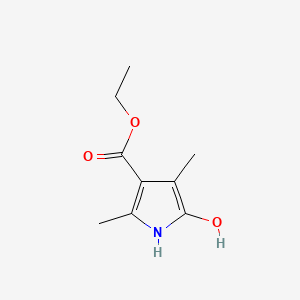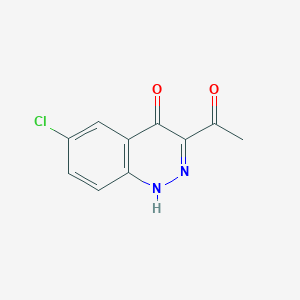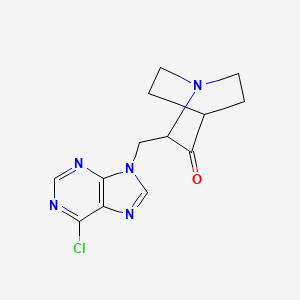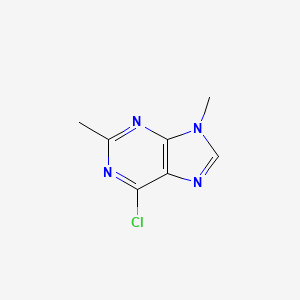
6-Chloro-2,9-dimethyl-9H-purine
Descripción general
Descripción
6-Chloro-2,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 . It is a white to yellow solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,9-dimethyl-9H-purine is1S/C7H7ClN4/c1-3-9-5-6 (8)10-4 (2)12-7 (5)11-3/h1-2H3, (H,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Chloro-2,9-dimethyl-9H-purine is a white to yellow solid . It has a molecular weight of 182.61 .Aplicaciones Científicas De Investigación
Antiviral Research
6-Chloro-2,9-dimethyl-9H-purine and its derivatives have been extensively studied for their antiviral properties. For instance, 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, synthesized from 6-chloro-2-(trifluoromethyl)-9H-purine, exhibited significant antirhinovirus activity, particularly against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989). Another study reported the synthesis and testing of 9-benzyl-6-(dimethylamino)-9H-purines for antirhinovirus activity, where compounds with a 2-chloro substituent showed increased antiviral activity (Kelley, Linn, Krochmal, & Selway, 1988).
Tautomerism Studies
The compound has been utilized in studies focusing on tautomerism in purine derivatives. An investigation using low-temperature NMR spectroscopy on 6-chloropurine revealed distinct NMR signals for N7-H and N9-H tautomers, demonstrating the compound's utility in understanding purine chemistry (Sečkářová et al., 2004).
Anticonvulsant Research
Research into anticonvulsant agents has also involved 6-chloro-2,9-dimethyl-9H-purine derivatives. Compounds containing a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine, prepared via alkylation of 6-chloropurine, showed potent anticonvulsant activity, representing a new class of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).
Studies in Organic Synthesis
The compound has been instrumental in organic synthesis research. For example, the reaction of 6-chloro-9H-(2-tetrahydropyranyl)purine with various reactants demonstrated its utility in synthesizing a range of ethyl diarylacetates and other compounds, revealing insights into reaction mechanisms and compound properties (Klemm, Johnstone, & Tran, 2009).
Antimycobacterial Activity
6-Chloro-2,9-dimethyl-9H-purine derivatives have shown promise in antimycobacterial applications. A study synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and screened them against Mycobacterium tuberculosis. Compounds with specific substituents showed high antimycobacterial activity and low toxicity, highlighting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Organic Chemistry Research
6-Chloro-2,9-dimethyl-9H-purine is also used in broader organic chemistry research. Studies have investigated its reactions with various nucleophiles, providing insights into chemical properties and reaction pathways. For example, the synthesis and characterization of 6-arylpurines for antibacterial activity against Mycobacterium tuberculosis used 6-chloropurines as key intermediates, demonstrating the compound's versatility in organic synthesis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Propiedades
IUPAC Name |
6-chloro-2,9-dimethylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPMBONYIWPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566993 | |
| Record name | 6-Chloro-2,9-dimethyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40423-36-7 | |
| Record name | 6-Chloro-2,9-dimethyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B3351782.png)
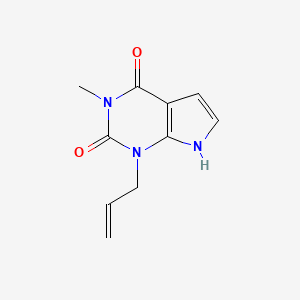

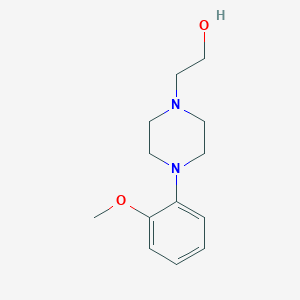
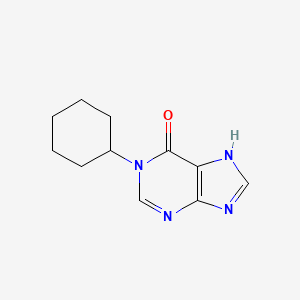
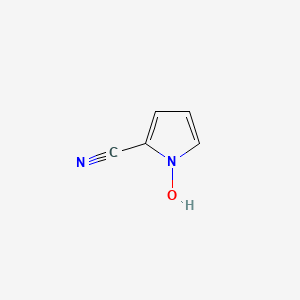
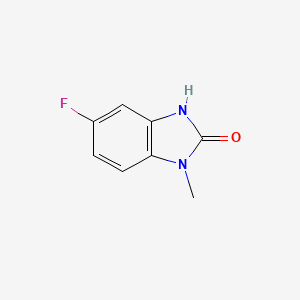

![Octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3351843.png)
